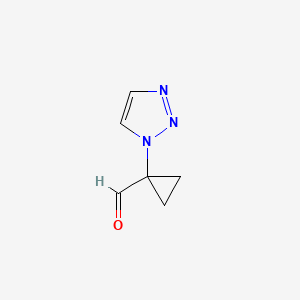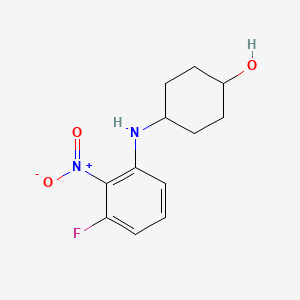![molecular formula C13H17N3O B2596727 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile CAS No. 2198912-45-5](/img/structure/B2596727.png)
6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridine ring and a piperidine moiety, makes it valuable in drug discovery, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 4-methylpiperidine with 3-cyanopyridine under specific conditions. The process may include steps such as:
Nucleophilic substitution: The piperidine nitrogen attacks the electrophilic carbon of the pyridine ring.
Cyclization: Formation of the piperidine ring structure.
Functional group modifications: Introduction of the methoxy group to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine moiety to a corresponding N-oxide.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Halogenation or alkylation of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions include:
N-oxides: From oxidation reactions.
Amines: From reduction reactions.
Halogenated or alkylated pyridines: From substitution reactions.
Scientific Research Applications
6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of antimicrobial and antiviral agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine ring structures, such as 3-cyanopyridine and 4-methylpyridine.
Piperidine derivatives: Compounds with similar piperidine moieties, such as 4-methylpiperidine and 1-methylpiperidine.
Uniqueness
6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile is unique due to its combined pyridine and piperidine structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential in various research and industrial applications.
Properties
IUPAC Name |
6-[(1-methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-6-4-11(5-7-16)10-17-13-3-2-12(8-14)9-15-13/h2-3,9,11H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTDISOVNXCNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2596650.png)

![2-cyclopropyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2596652.png)




![1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2596659.png)



